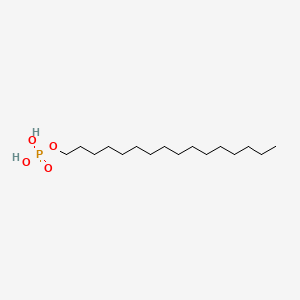

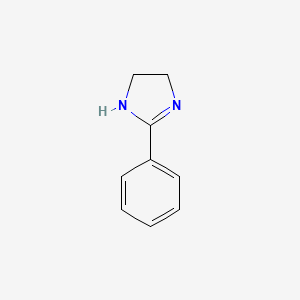

![molecular formula C22H32O2 B1200049 乙酸[3,7-二甲基-9-(2,6,6-三甲基-1-环己烯基)壬-2,4,6,8-四烯基]酯 CAS No. 34356-31-5](/img/structure/B1200049.png)

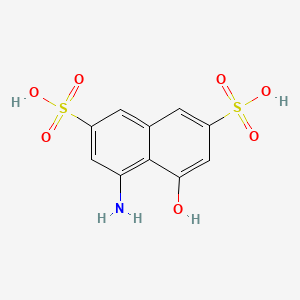

乙酸[3,7-二甲基-9-(2,6,6-三甲基-1-环己烯基)壬-2,4,6,8-四烯基]酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zuretinol acetate has been used in trials studying the treatment of Impaired Dark Adaptation, RP (Retinitis Pigmentosa), Retinitis Pigmentosa (RP), and LCA (Leber Congenital Amaurosis).

Retinol acetate is a dietary supplement, permitted in infant formulas

Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.

科学研究应用

合成和化学转化

- 乙酸[3,7-二甲基-9-(2,6,6-三甲基-1-环己烯基)壬-2,4,6,8-四烯基]酯作为维生素A的衍生物,已通过一系列化学转化从2,2,6-三甲基-环己酮合成,包括烯丙基重排和五价钒催化的重排反应。这种合成途径在生产维生素A醋酸酯中具有重要意义(G. Olson, H. Cheung, K. Morgan, R. Borer, G. Saucy, 1976)。

- 该化合物已被用于合成维甲酸类似物,目的是针对上皮癌的化学预防剂。这些类似物已显示出在小鼠表皮测定中抑制肿瘤启动剂诱导的活性的潜力(M. Dawson, P. Hobbs, K. Kuhlmann, V. Fung, C. Helmes, W. Chao, 1980)。

药理学研究

- 在药理学研究中,这种酯的衍生物,特别是涉及四氢吡喃环的衍生物,已被合成并探索用于各种潜在应用。这些衍生物包括羧酸、酯、醇和醚,都包含源自相关化合物的四氢吡喃环。此类研究在开发具有潜在治疗应用的新型化合物中起着至关重要的作用(Y. Hanzawa, K. Hashimoto, Y. Kasashima, Y. Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012)。

生化分析

Biochemical Properties

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester plays a significant role in biochemical reactions, particularly those involving retinoid receptors. This compound interacts with retinoic acid receptors and retinoid X receptors, which are nuclear receptors that regulate gene expression . The binding of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester to these receptors modulates the transcription of genes involved in cellular differentiation and proliferation.

Cellular Effects

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester influences various types of cells and cellular processes. It affects cell signaling pathways, particularly those involving retinoid receptors, leading to changes in gene expression and cellular metabolism . This compound promotes cellular differentiation and inhibits proliferation, making it useful in therapies for skin disorders and certain types of cancer.

Molecular Mechanism

The molecular mechanism of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester involves its binding to retinoic acid receptors and retinoid X receptors . Upon binding, these receptors undergo conformational changes that allow them to interact with specific DNA sequences, known as retinoic acid response elements. This interaction regulates the transcription of target genes, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular differentiation.

Dosage Effects in Animal Models

The effects of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester vary with different dosages in animal models. At low doses, it promotes cellular differentiation and inhibits proliferation without causing significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions.

Metabolic Pathways

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is involved in metabolic pathways related to retinoid metabolism . It interacts with enzymes such as retinoic acid hydroxylases, which convert it into active metabolites. These metabolites can further interact with retinoid receptors, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is transported and distributed by binding to specific transport proteins . These proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution affects its bioavailability and activity.

Subcellular Localization

The subcellular localization of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is crucial for its function . It is directed to specific compartments, such as the nucleus, where it can interact with retinoid receptors and influence gene expression. Post-translational modifications and targeting signals play a role in its localization and activity.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester involves the condensation of 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol with acetic anhydride in the presence of a catalyst to form the ester.", "Starting Materials": [ "3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess acetic anhydride", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the product" ] } | |

CAS 编号 |

34356-31-5 |

分子式 |

C22H32O2 |

分子量 |

328.5 g/mol |

IUPAC 名称 |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14- |

InChI 键 |

QGNJRVVDBSJHIZ-CAJSWRNVSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

熔点 |

57 - 58 °C |

物理描述 |

Solid |

同义词 |

9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

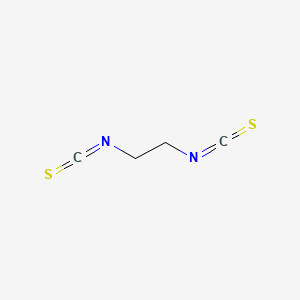

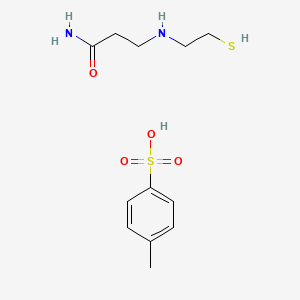

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)

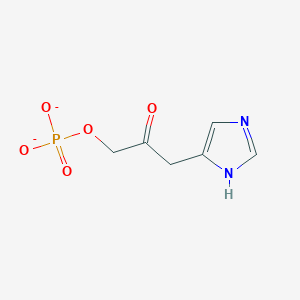

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

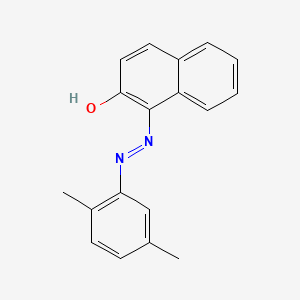

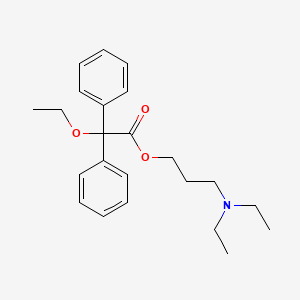

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)